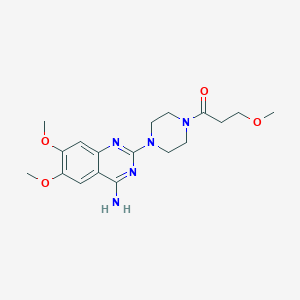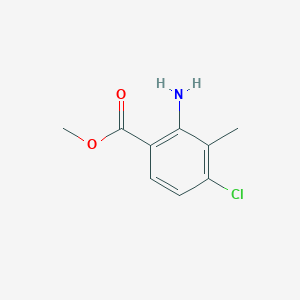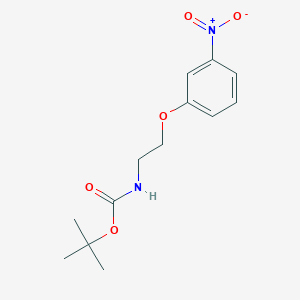![molecular formula C11H18O3 B8749760 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR](/img/structure/B8749760.png)
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR is an organic compound with the molecular formula C11H18O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR typically involves the reduction of 1,4-dioxa-spiro[4.5]decan-8-one. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in methanol (MeOH) under controlled temperature conditions . The reaction is carried out in a three-necked flask equipped with a thermometer, and the addition of sodium borohydride is done in two portions to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycyclohexan-1-one monoethylene ketal
- 4-Hydroxycyclohexanone ethylene acetal
- 1,4-Dioxa-8-azaspiro[4.5]decan-8-ol
Uniqueness
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR stands out due to its spiro structure and the presence of an allyl group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H18O3/c1-2-3-10(12)4-6-11(7-5-10)13-8-9-14-11/h2,12H,1,3-9H2 |
InChI Key |
DBHXKOZLRRQGME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCC2(CC1)OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)









